molecular formula C19H24ClN3O6S B562759 carbamic acid;5-chloro-N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide CAS No. 14511-59-2

carbamic acid;5-chloro-N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide

Cat. No.: B562759
CAS No.: 14511-59-2
M. Wt: 457.926
InChI Key: OJTZFCYSYOYYHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid;5-chloro-N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide is a benzamide derivative featuring a sulfonamide-linked ethyl group and a 5-chloro-2-methoxybenzoyl moiety. Its structure includes a carbamate group, which distinguishes it from simpler sulfonylureas. The compound is structurally related to hypoglycemic agents like glyburide (glibenclamide), a second-generation sulfonylurea used in type 2 diabetes management . However, its ethylsulfamoyl substituent instead of a cyclohexylcarbamoyl group (as in glyburide) suggests unique physicochemical and pharmacological properties .

Properties

IUPAC Name

carbamic acid;5-chloro-N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O4S.CH3NO2/c1-3-21-26(23,24)15-7-4-13(5-8-15)10-11-20-18(22)16-12-14(19)6-9-17(16)25-2;2-1(3)4/h4-9,12,21H,3,10-11H2,1-2H3,(H,20,22);2H2,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTZFCYSYOYYHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC.C(=O)(N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Chloro-2-Methoxybenzamide Intermediate

The benzamide core is synthesized by reacting 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride, followed by amidation with phenethylamine. Key conditions include:

StepReagentsTemperatureYield
AcylationSOCl2_2, DMF (cat.)70°C, 4 hr92%
AmidationPhenethylamine, CH2_2Cl2_20°C → RT, 12 hr85%

The phenethylamine sidechain is subsequently sulfonylated using ethylsulfamoyl chloride in the presence of pyridine to install the ethylsulfamoyl group. Excess pyridine (3 eq.) suppresses di-sulfonylation byproducts, achieving 78% isolated yield.

Carbamate Formation

The terminal carbamate is introduced via reaction with potassium cyanate in acetic acid. This step requires careful pH control (pH 6–7) to avoid hydrolysis of the sulfonamide. The crude product is purified by recrystallization from ethanol/water (3:1), yielding 68% of the target compound.

Method 2: Indole-Mediated Fragment Coupling

Aldehyde Functionalization

A patent-pending approach utilizes 5-chloro-1H-indole-2-carbaldehyde as a key intermediate. Treatment with LiHMDS (1.0 M in THF) at −78°C generates a nucleophilic enolate, which undergoes Grignard addition with phenylmagnesium bromide to install the phenethyl moiety.

Critical Optimization :

  • Temperature Control : Maintaining −78°C during enolate formation prevents aldol side reactions.

  • Workup Strategy : Quenching with saturated NH4_4Cl and EtOAc extraction minimizes emulsion formation, improving recovery to 92%.

Me2_22AlCl-Catalyzed Acylation

The indole-aldehyde intermediate is coupled with 4-(ethylsulfamoyl)benzoyl chloride using Me2_2AlCl (0.5 eq.) in CH2_2Cl2_2. This Lewis acid catalyzes selective acylation at the indole’s 2-position, avoiding N-sulfonylation competing pathways.

Reaction Profile :

  • Catalyst Loading : 0.5 eq. Me2_2AlCl maximizes conversion (91% yield).

  • Side Reactions : Excess acyl chloride (>1.2 eq.) leads to di-acylated byproducts (∼15%).

Method 3: Friedel-Crafts Alkylation Approach

Cyclization of 3,4'-Dichloropropiophenone

Adapting methods from 5-chloro-1-indanone synthesis, 3,4'-dichloropropiophenone undergoes Friedel-Crafts cyclization using trifluoromethanesulfonic acid (TfOH) as a catalyst.

Catalyst Screening :

CatalystYieldSelectivity
AlCl3_362%Low (multiple isomers)
TfOH88%High (single isomer)
H2_2SO4_445%Moderate

TfOH’s strong Brønsted acidity enhances electrophilic aromatic substitution, favoring the para-chloro isomer required for downstream functionalization.

Late-Stage Sulfonylation and Carbamation

The cyclized intermediate is sulfonylated with ethylsulfamoyl chloride under phase-transfer conditions (TBAB, CHCl3_3), followed by carbamate installation using methyl chloroformate. Final hydrolysis with LiOH·H2_2O liberates the carbamic acid, achieving an overall yield of 54% over three steps.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsOverall Yield
Sequential AmidationHigh purity (≥98% by HPLC)Multi-step purification68%
Indole CouplingRapid fragment assemblySensitive to moisture73%
Friedel-CraftsScalable (gram-scale demonstrated)Requires expensive TfOH54%

The indole-mediated route offers the best balance of yield and scalability, though the Friedel-Crafts method is preferred for bulk production due to lower reagent costs.

Optimization Strategies for Industrial Application

Solvent Selection

  • Polar Aprotic Solvents : DMF increases acylation rates but complicates removal. Switching to THF reduces purification steps without sacrificing yield.

  • Green Chemistry : Patent CN111205175A highlights water/THF biphasic systems for sulfonylation, reducing organic waste by 40%.

Catalytic Improvements

Immobilized Me2_2AlCl on mesoporous silica enables catalyst recycling (5 cycles, <10% activity loss), cutting production costs by 18% .

Chemical Reactions Analysis

Types of Reactions

carbamic acid;5-chloro-N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Analytical Chemistry

Carbamic acid; 5-chloro-N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide is utilized as a reference standard in analytical chemistry. It ensures the accuracy and precision of analytical methods such as High-Performance Liquid Chromatography (HPLC) and mass spectrometry, particularly in the analysis of pharmaceutical formulations.

Biological Research

Research indicates that this compound exhibits significant biological activities:

  • Anticancer Activity : Studies have shown that compounds similar to carbamic acid; 5-chloro-N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). Mechanisms include:
    • Induction of pro-apoptotic proteins.
    • Cell cycle arrest at the S-phase .
  • Antimicrobial Activity : The compound has demonstrated antibacterial effects against various pathogens, including E. coli and S. aureus, and potential antifungal properties .

Medicinal Chemistry

This compound is investigated for its role in pharmaceutical formulations, particularly as an impurity in the synthesis of drugs like Glyburide. Its structural characteristics allow it to interact with biological targets effectively, making it a subject of interest in drug development .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer properties of carbamic acid derivatives against multiple cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways .

CompoundCancer Cell LineIC50 (µM)Mechanism
Compound AHepG215Apoptosis induction
Compound BMCF-720S-phase arrest

Case Study 2: Antimicrobial Properties

In vitro tests revealed that carbamic acid derivatives exhibited antimicrobial activity comparable to standard antibiotics like penicillin G and ciprofloxacin. The study focused on their efficacy against bacterial strains and their potential use in treating infections .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Mechanism of Action

The mechanism of action of carbamic acid;5-chloro-N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide is not well-defined due to its primary role as an impurity. its structural components suggest potential interactions with biological targets such as enzymes or receptors. The compound may exert its effects through binding to specific molecular targets, thereby influencing biochemical pathways .

Comparison with Similar Compounds

Sulfonylurea Antidiabetic Agents

The compound shares a core benzamide-sulfonamide scaffold with sulfonylurea drugs. Key comparisons include:

Compound Substituent on Sulfonamide Molecular Weight (g/mol) Primary Application
Target Compound Ethylsulfamoyl 426.87 (C₁₈H₁₉ClN₂O₆S) Synthetic intermediate/impurity in glyburide synthesis
Glyburide (Glibenclamide) Cyclohexylcarbamoyl 494.0 (C₂₃H₂₈ClN₃O₅S) Antidiabetic (sulfonylurea)
Glimepiride 4-Methylcyclohexylcarbamoyl 490.6 (C₂₄H₃₄N₄O₅S) Antidiabetic (sulfonylurea)
Tolbutamide Butyl 270.3 (C₉H₁₃N₂O₃S) Antidiabetic (first-generation sulfonylurea)

Key Differences :

  • This may reduce hypoglycemic activity compared to glyburide .
  • Solubility : The ethyl group may enhance hydrophilicity, improving aqueous solubility relative to glyburide’s lipophilic cyclohexyl moiety .

Benzamide Derivatives with Modified Sulfonamide Groups

Several analogs with structural variations in the sulfonamide or benzamide regions have been studied:

Compound Key Structural Feature Biological Activity
5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide Unsubstituted sulfamoyl group Anti-cancer (inhibits tubulin polymerization)
Methyl N-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonyl]carbamate Methyl carbamate substituent Glyburide synthesis impurity
4′-Hydroxyglibenclamide Hydroxycyclohexylcarbamoyl substituent Metabolite of glyburide

Key Insights :

  • Anti-cancer Activity : Replacement of the sulfonamide ethyl group with an unsubstituted sulfamoyl moiety (as in ) shifts activity from antidiabetic to anti-cancer, highlighting the role of substituents in target specificity .
  • Metabolic Fate : The 4′-hydroxyglibenclamide metabolite () demonstrates how hydroxylation of the cyclohexyl group in glyburide affects pharmacokinetics, suggesting similar metabolic pathways may apply to the ethylsulfamoyl analog .

Carbamate-Containing Analogs

Carbamate groups are critical for stability and receptor interactions:

Compound Carbamate Position Application
Target Compound Linked to sulfonamide Intermediate in antidiabetic drug synthesis
Fenoxycarb (Ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate) Ethyl-phenoxyethyl carbamate Insect growth regulator
Desmedipham (Ethyl (3-(((phenylamino)carbonyl)oxy)phenyl)carbamate) Phenyl-linked carbamate Herbicide

Structural Impact :

  • The target compound’s carbamate is directly attached to the sulfonamide, unlike fenoxycarb’s phenoxyethyl chain. This likely confers greater rigidity, influencing binding to biological targets .

Research Findings and Implications

  • Synthetic Utility : The compound is a key intermediate in glyburide synthesis, with its ethylsulfamoyl group serving as a precursor for further modifications .
  • Pharmacological Potential: While less potent than glyburide in hypoglycemic activity, its structural features (e.g., carbamate, ethylsulfamoyl) make it a candidate for derivatization in drug discovery, particularly for diseases requiring sulfonamide-targeted therapies .
  • Comparative Solubility : Computational models suggest the ethylsulfamoyl group increases logP by ~0.5 compared to glyburide, balancing hydrophilicity and membrane permeability .

Biological Activity

Carbamic acid; 5-chloro-N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide, with the CAS number 14511-59-2, is a complex organic compound that has garnered attention for its potential biological activities. This article discusses its synthesis, biological mechanisms, and implications in medical research, supported by data tables and relevant case studies.

  • Molecular Formula : C19H21ClN2O6S
  • Molecular Weight : 440.90 g/mol
  • IUPAC Name : Carbamic acid; 5-chloro-N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : The primary reactants include 5-chloro-2-methoxybenzoic acid and 4-aminobenzenesulfonamide.
  • Reaction Mechanism : The formation of an amide bond occurs through a nucleophilic attack of the amine on the carboxylic acid, facilitated by appropriate reaction conditions (temperature, pH, and solvent choice) .

Research indicates that carbamic acid derivatives can exhibit various biological activities, including:

  • Antitumor Activity : Some studies suggest that compounds similar to carbamic acid; 5-chloro-N-[2-[4-(ethylsulfamoyl)phenyl]ethyl]-2-methoxybenzamide may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit histone deacetylases (HDACs), which play a critical role in cancer progression and other diseases .

Case Studies

  • Anticancer Studies : A study examining the effects of related carbamic acid compounds found significant cytotoxicity against various cancer cell lines, suggesting that modifications to the carbamate structure can enhance biological activity .
  • HDAC Inhibition : Research into carbamic acid derivatives revealed their ability to inhibit HDAC activity effectively. This inhibition was linked to increased acetylation of histones, leading to altered gene expression profiles conducive to cancer treatment .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamideC18H20ClN2O4SModerate anticancer activity
Methyl N-4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamateC19H22ClN3O6SStrong HDAC inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Glibenclamide, and what analytical techniques validate its purity?

  • Synthesis: Glibenclamide is synthesized via multi-step reactions involving sulfonylation, carbamoylation, and coupling. For example, coupling 4-amino-5-chloro-2-methoxybenzoic acid derivatives with glycine esters (as seen in related benzamide syntheses) followed by catalytic hydrogenation . Ultrasound-assisted synthesis methods (used for analogous compounds) may enhance reaction efficiency and yield .
  • Validation: Purity is validated using:

  • Melting point analysis (169–174°C) .
  • Spectroscopic techniques: IR (amide C=O stretch at ~1650 cm⁻¹), ¹H/¹³C-NMR (e.g., methoxy proton at δ 3.8–4.0 ppm), and MS (molecular ion peak at m/z 494) .
  • HPLC: Stability-indicating methods with mobile phases like acetonitrile:phosphate buffer (70:30 v/v) and UV detection at 228 nm .

Q. How can researchers address the poor aqueous solubility of Glibenclamide in formulation studies?

  • Solubility Profile:

SolventSolubility (mg/mL)Source
WaterPractically insoluble
DMSO≥49.4
EthanolInsoluble (conflict: slightly soluble per )
  • Strategies:
  • Co-crystallization: Solvent evaporation with co-formers (e.g., aspartame) improves solubility by altering crystal lattice dynamics .
  • Solid dispersions: Polymeric carriers like PVP enhance dissolution rates .
  • Nanoemulsions: Reduce particle size to increase surface area .

Q. What physicochemical properties are critical for characterizing Glibenclamide?

  • Key Properties:

PropertyValue/RangeMethod/Reference
Molecular weight494.00 g/molElemental analysis
Melting point169–174°CCapillary method
PolymorphismMultiple crystalline formsXRD/DSC
LogP (lipophilicity)~4.2Chromatographic assays

Advanced Research Questions

Q. How can experimental design optimize Glibenclamide’s bioavailability in preclinical models?

  • Approaches:

  • In vitro-in vivo correlation (IVIVC): Use dissolution testing (pH 6.8 buffer) to predict absorption in animal models .
  • Pharmacokinetic studies: Radiolabel Glibenclamide (e.g., [¹¹C]) for PET imaging to track transporter interactions (e.g., OATP1B1/1B3) .
  • Toxicology screens: Assess hepatotoxicity via CYP3A4 inhibition assays and mitochondrial toxicity in pancreatic β-cells .

Q. How should researchers resolve contradictions in reported solubility data (e.g., ethanol insolubility vs. slight solubility)?

  • Methodology:

  • Controlled replication: Repeat solubility tests under standardized conditions (e.g., 25°C, 24 hr equilibration) .
  • Advanced analytics: Use DSC to detect solvent inclusion complexes or polymorphic transitions affecting solubility .
  • Solvent polarity adjustment: Test ethanol-water mixtures to identify co-solvency effects .

Q. What experimental strategies elucidate the impact of Glibenclamide’s polymorphism on therapeutic efficacy?

  • Techniques:

  • X-ray diffraction (XRD): Compare lattice parameters of polymorphs .
  • Dissolution profiling: Assess bioavailability differences between forms in simulated intestinal fluid (pH 6.8) .
  • Stability studies: Accelerated aging (40°C/75% RH) to monitor phase transitions .

Q. How can imaging techniques advance pharmacokinetic studies of Glibenclamide?

  • Case Study: [¹¹C]Glyburide PET imaging quantifies blood-brain barrier penetration and pancreatic β-cell targeting. Key steps:

Radiolabeling via ¹¹C-methylation of precursor compounds .

Dynamic PET scans in rodent models to measure SUR1 receptor binding .

Compartmental modeling to calculate distribution kinetics (K₁, k₂) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.